Inosine,2',3'-dideoxy-, 5'-acetate (9CI)
Description
Inosine,2',3'-dideoxy-, 5'-acetate (9CI) is a synthetic nucleoside analog derived from inosine, featuring two key structural modifications: (1) removal of hydroxyl groups at the 2' and 3' positions of the ribose sugar (dideoxy modification) and (2) introduction of an acetyl ester at the 5'-hydroxyl group. Its molecular formula is C₁₂H₁₅N₄O₆, and its CAS number is 106568-79-0 (referenced in and ).
Properties
Molecular Formula |
C12H14N4O4 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
9-[(2R,5S)-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C12H14N4O4/c1-6(17)10(18)7-2-3-8(20-7)16-5-15-9-11(16)13-4-14-12(9)19/h4-5,7-8,10,18H,2-3H2,1H3,(H,13,14,19)/t7-,8+,10?/m0/s1 |
InChI Key |
OUWJRGHVEKGNJL-VLCSVPMDSA-N |
Isomeric SMILES |
CC(=O)C([C@@H]1CC[C@@H](O1)N2C=NC3=C2N=CNC3=O)O |
Canonical SMILES |
CC(=O)C(C1CCC(O1)N2C=NC3=C2N=CNC3=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of Inosine,2',3'-dideoxy-, 5'-acetate (9CI) with similar compounds:
Key Observations :
- Lipophilicity: The dideoxy modification and ester chain length significantly impact logP.
- Metabolic Stability: The 5'-acetate group is prone to hydrolysis by esterases, whereas phosphonate derivatives (e.g., adenosine analog in ) exhibit greater enzymatic stability.
Enzymatic Processing and Substrate Specificity
- However, adenylate deaminase (AMPDA) can process 5'-substituted analogs into inosine derivatives.
- Nuclease Resistance: The dideoxy sugar moiety confers resistance to ribonucleases, a feature shared with antiviral dideoxynucleosides like ddI (didanosine).
Research Findings and Data Tables
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